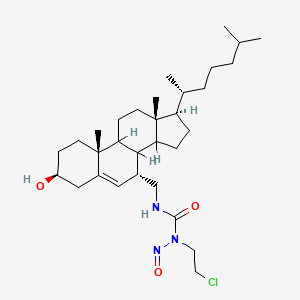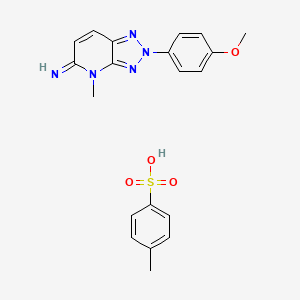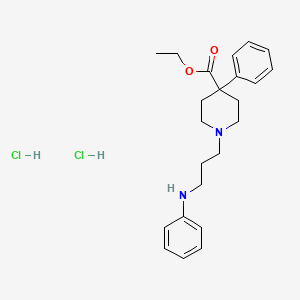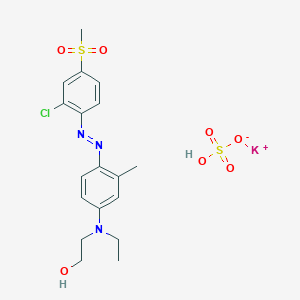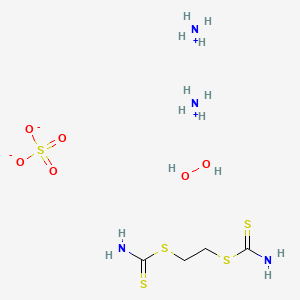
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate is a complex chemical compound with the molecular formula C₄H₁₀N₂O₆S₄ It is known for its unique structure and reactivity, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate typically involves the reaction of carbamodithioic acid, 1,2-ethanediylbis-, diammonium salt with hydrogen peroxide and sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. The process generally requires a controlled temperature and pH, as well as the use of specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced monitoring and control systems ensures the purity and yield of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, often resulting in the cleavage of certain bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different sulfur-containing compounds, while reduction reactions may yield simpler organic molecules.
Wissenschaftliche Forschungsanwendungen
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with certain biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes and pathways, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazonium salts: These compounds share similar reactivity and are often used in similar applications.
Carbamodithioic acids: These compounds have related structures and can undergo similar chemical reactions.
Hydrogen peroxide derivatives: Compounds containing hydrogen peroxide exhibit similar oxidative properties.
Uniqueness
Diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate is unique due to its specific combination of functional groups and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H18N4O6S5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
diazanium;2-carbamothioylsulfanylethyl carbamodithioate;hydrogen peroxide;sulfate |
InChI |
InChI=1S/C4H8N2S4.2H3N.H2O4S.H2O2/c5-3(7)9-1-2-10-4(6)8;;;1-5(2,3)4;1-2/h1-2H2,(H2,5,7)(H2,6,8);2*1H3;(H2,1,2,3,4);1-2H |
InChI-Schlüssel |
LDWHTFAZCQOIIL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=S)N)SC(=S)N.[NH4+].[NH4+].OO.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


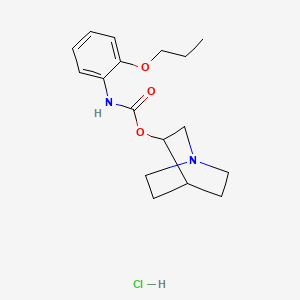
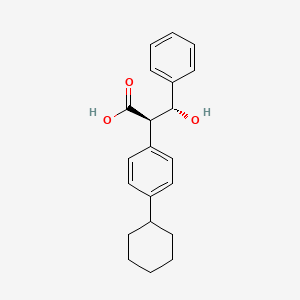
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)


